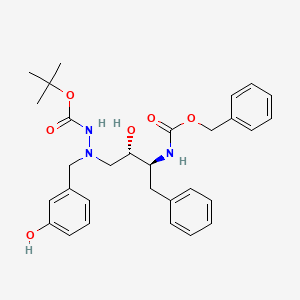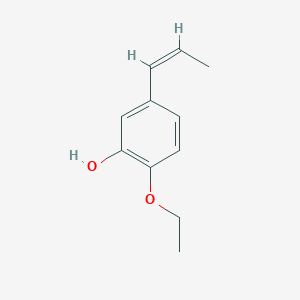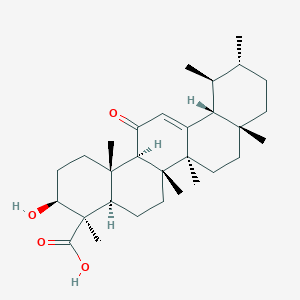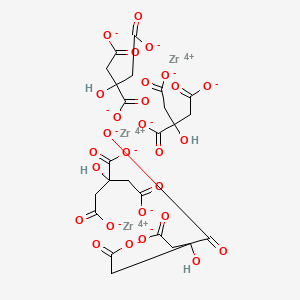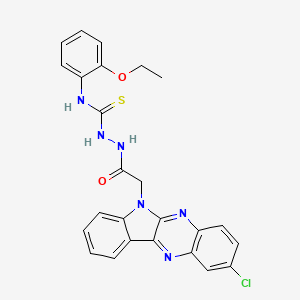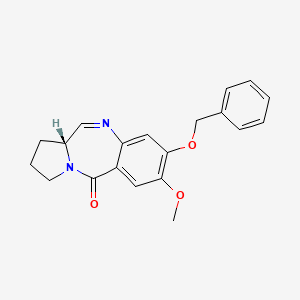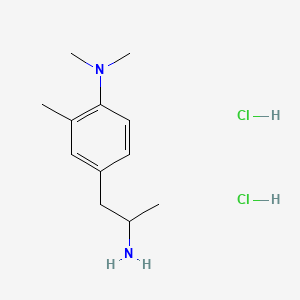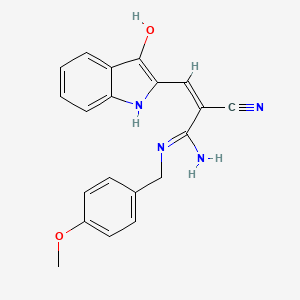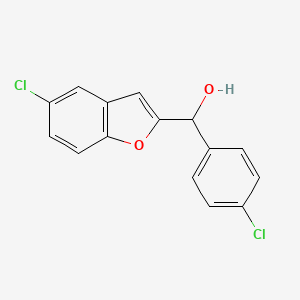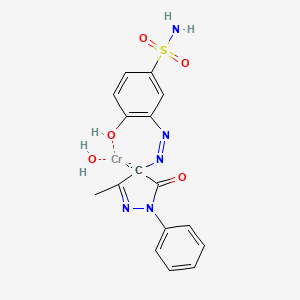![molecular formula C21H23N5O7 B12717253 6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid CAS No. 145361-83-7](/img/structure/B12717253.png)
6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes both amino and hydroxy functional groups, making it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid involves multiple steps. One of the methods includes the reaction of benzo[g]isoquinoline derivatives with aminoethyl groups under controlled conditions. The process typically requires the use of catalysts and specific reaction temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of phase transfer catalysis and other advanced techniques to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione dimaleate: A similar compound with comparable structural features and applications.
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: Another related compound with unique properties and uses.
Uniqueness
What sets 6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid apart is its specific combination of functional groups, which provides a unique reactivity profile and a broad range of applications in various fields .
Propiedades
Número CAS |
145361-83-7 |
|---|---|
Fórmula molecular |
C21H23N5O7 |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C17H19N5O3.C4H4O4/c18-4-6-20-12-1-2-13(21-7-5-19)15-14(12)16(23)10-3-8-22(25)9-11(10)17(15)24;5-3(6)1-2-4(7)8/h1-3,8-9,23,25H,4-7,18-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
MFIZMOFRHBLELP-BTJKTKAUSA-N |
SMILES isomérico |
C1=CC(=NCCN)C2=C(C1=NCCN)C(=C3C=CN(C=C3C2=O)O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1=CC(=NCCN)C2=C(C1=NCCN)C(=C3C=CN(C=C3C2=O)O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


